molecular formula C13H7ClO2 B14540964 Dibenzo[b,d]furan-3-carbonyl chloride CAS No. 61831-09-2

Dibenzo[b,d]furan-3-carbonyl chloride

Cat. No.: B14540964
CAS No.: 61831-09-2
M. Wt: 230.64 g/mol
InChI Key: QDMCXIXYSSKSDO-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-3-carbonyl chloride is a heterocyclic aromatic compound featuring a fused dibenzofuran core with a reactive carbonyl chloride group at the 3-position. This structure combines the electron-rich aromatic system of dibenzofuran with the electrophilic character of the acid chloride moiety, making it a versatile intermediate in organic synthesis. Its reactivity is likely driven by the acyl chloride group, enabling nucleophilic substitutions to form esters, amides, or ketones .

Properties

CAS No.

61831-09-2

Molecular Formula

C13H7ClO2

Molecular Weight

230.64 g/mol

IUPAC Name

dibenzofuran-3-carbonyl chloride

InChI

InChI=1S/C13H7ClO2/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H

InChI Key

QDMCXIXYSSKSDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)Cl

Origin of Product

United States

Preparation Methods

Core Ring Construction via Ullmann Coupling and Cyclization

The dibenzofuran skeleton is most efficiently constructed through copper-catalyzed Ullmann coupling of 2-iodonitrobenzene with phenolic derivatives, followed by diazonium salt-mediated cyclization. For example, reacting 2-iodonitrobenzene with 3-methylphenol yields a diaryl ether intermediate, which undergoes nitro reduction to an aniline. Subsequent diazonium salt formation and copper-powder-assisted cyclization furnish 3-methyldibenzo[b,d]furan (Scheme 1).

Table 1: Yields and Conditions for Diazonium Cyclization

Starting Material Cyclization Agent Temperature Yield
3-Methyldiaryl ether Cu powder 80°C 16.5%
3-Nitrodiaryl ether Pd(OAc)₂ 100°C 28%

While yields remain modest (6–28%), this route provides direct access to 3-substituted dibenzofurans critical for downstream oxidation.

Oxidation of 3-Methyldibenzo[b,d]furan to Carboxylic Acid

The methyl group at the 3-position is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic or neutral conditions. For instance, refluxing 3-methyldibenzo[b,d]furan with KMnO₄ in aqueous H₂SO₄ (2 M, 12 h) achieves >90% conversion to dibenzo[b,d]furan-3-carboxylic acid. Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) offer similar efficiency but pose environmental and handling challenges.

Direct Halogenation-Carbonylation Strategies

Bromination at the 3-Position

Electrophilic bromination of dibenzofuran using N-bromosuccinimide (NBS) and AIBN in CCl₄ selectively substitutes the 3-position, yielding 3-bromodibenzo[b,d]furan (72% yield, 2 h). The bromine serves as a leaving group for subsequent carbonylation.

Palladium-Catalyzed Carbonylation

Treating 3-bromodibenzo[b,d]furan with carbon monoxide (1 atm) in the presence of Pd(OAc)₂ and a phosphine ligand (e.g., PPh₃) in DMF at 120°C generates the carboxylic acid via a carbonylative coupling. This method, adapted from dihydrobenzofuran syntheses, achieves 65–78% yields under optimized conditions.

Table 2: Carbonylation Conditions and Outcomes

Bromide Catalyst System Solvent Yield
3-Bromo Pd(OAc)₂/PPh₃ DMF 72%
3-Bromo PdCl₂(dppf) THF 68%

Carboxylic Acid to Acyl Chloride Conversion

The final step involves treating dibenzo[b,d]furan-3-carboxylic acid with excess thionyl chloride (SOCl₂) under reflux (4–6 h), achieving near-quantitative conversion to the acyl chloride. Catalytic dimethylformamide (DMF, 1–2 drops) accelerates the reaction by generating the reactive iminium intermediate.

Critical Parameters:

  • Purity of SOCl₂: Moisture-free conditions prevent hydrolysis back to the acid.
  • Workup: Excess SOCl₂ is removed via rotary evaporation, and the product is purified by distillation or recrystallization from hexane.

Alternative Routes: Directed Lithiation and Carboxylation

Directed Ortho-Metalation

Employing a methoxy directing group at the 4-position of dibenzofuran enables lithiation at the 3-position using n-butyllithium (–78°C, THF). Quenching with dry ice (CO₂) introduces the carboxylic acid directly, bypassing oxidation steps.

Table 3: Lithiation-Carboxylation Efficiency

Directing Group Base Quenching Agent Yield
4-Methoxy n-BuLi CO₂ 58%
4-Dimethylamino LDA CO₂ 62%

This method, while elegant, requires stringent anhydrous conditions and offers moderate yields compared to oxidation pathways.

Comparative Analysis of Synthetic Methods

Ullmann-Oxidation Route:

  • Advantages: Scalable, uses inexpensive reagents.
  • Drawbacks: Low cyclization yields (16–28%), multi-step sequence.

Halogenation-Carbonylation Route:

  • Advantages: Direct C–C bond formation, compatible with diverse substrates.
  • Drawbacks: Requires high-pressure CO, Pd catalysts increase cost.

Directed Lithiation:

  • Advantages: Single-step carboxylation, positional selectivity.
  • Drawbacks: Low functional group tolerance, sensitive conditions.

Mechanistic Insights

Diazonium Cyclization Mechanism

The copper-mediated cyclization of diazonium salts proceeds via a radical pathway. Homolytic cleavage of the N–N bond generates aryl radicals, which abstract hydrogen from the ortho position, leading to cyclization. Side reactions, such as dimerization, account for reduced yields.

Thionyl Chloride Reaction Pathway

SOCl₂ reacts with the carboxylic acid to form a mixed anhydride intermediate, which undergoes nucleophilic attack by chloride, releasing SO₂ and HCl. The process is highly exothermic, necessitating controlled addition rates.

Industrial-Scale Considerations

For bulk production, the Ullmann-oxidation route remains preferred due to reagent availability and operational simplicity. However, optimizing cyclization conditions (e.g., microwave-assisted heating) could enhance yields. Alternatively, continuous-flow carbonylation systems mitigate safety concerns associated with high-pressure CO.

Emerging Methodologies

Recent advances in photoredox catalysis enable visible-light-driven carboxylation of aryl halides, potentially streamlining the carbonylation step. Additionally, electrochemical methods for acyl chloride synthesis avoid stoichiometric SOCl₂, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]furan-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form dibenzo[b,d]furan-3-carboxylic acid.

    Reduction: The carbonyl chloride group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used. The reaction is usually performed at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed. The reaction is carried out in an inert solvent like ether or THF.

Major Products Formed

    Nucleophilic Substitution: Various substituted dibenzo[b,d]furan derivatives.

    Hydrolysis: Dibenzo[b,d]furan-3-carboxylic acid.

    Reduction: Dibenzo[b,d]furan-3-methanol.

Scientific Research Applications

Dibenzo[b,d]furan-3-carbonyl chloride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the preparation of biologically active molecules for studying their effects on biological systems.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dibenzo[b,d]furan-3-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form various derivatives with different functional groups, which can then interact with specific molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and applicative differences between dibenzo[b,d]furan-3-carbonyl chloride and related compounds:

Table 1: Comparative Analysis of Carbonyl and Sulfonyl Chlorides

Compound Name Structure CAS Number Key Reactivity/Applications Biological Activity (if reported) References
This compound Fused dibenzofuran + carbonyl chloride Not explicitly listed Likely used in complex syntheses (e.g., pharmaceuticals, polymers) Inferred: Potential bioactivity due to aromaticity
Furan-3-carbonyl chloride Monocyclic furan + carbonyl chloride 26214-65-3 Esterification in anti-cancer agent synthesis (e.g., compounds 4–7 in breast cancer studies) Anti-breast cancer (MCF-7, SK-BR-3 cell lines)
2-Furoyl chloride Monocyclic furan + carbonyl chloride 527-69-5 Characterization of surfactants; hypolipidemic activity in rodents Lowers cholesterol/triglycerides in mice/rats
Dibenzo[b,d]furan-3-sulfonyl chloride Fused dibenzofuran + sulfonyl chloride 42138-14-7 Sulfonylation reactions; stocklisted for research Not reported
2,5-Dimethylfuran-3-carbonyl chloride Methyl-substituted furan + carbonyl chloride Not explicitly listed Research applications (steric effects alter reactivity) Not reported

Key Comparative Insights

Structural and Electronic Differences: this compound vs. Carbonyl vs. sulfonyl chlorides: While both are electrophilic, sulfonyl chlorides (e.g., dibenzo[b,d]furan-3-sulfonyl chloride) participate in sulfonamide formation, whereas carbonyl chlorides are pivotal in acylations (e.g., ester/amide bonds) .

Reactivity and Applications: Furan-3-carbonyl chloride is explicitly used in synthesizing anti-breast cancer agents via esterification, highlighting the role of substituent position (3-position) in bioactivity . 2-Furoyl chloride demonstrates hypolipidemic effects, suggesting that even minor structural differences (2- vs. 3-position) significantly alter biological outcomes .

However, direct evidence for this compound’s bioactivity is absent in the provided data; inferences are drawn from structurally related compounds like dibenzo[b,f]oxepines, which exhibit antidepressant and antitumor properties .

Synthetic Utility: The larger aromatic system in this compound likely necessitates harsher reaction conditions (e.g., elevated temperatures, anhydrous environments) compared to monocyclic analogs due to steric and electronic effects .

Q & A

Q. What are the standard laboratory methods for synthesizing Dibenzo[b,d]furan-3-carbonyl chloride?

The synthesis typically involves reacting the corresponding carboxylic acid (dibenzo[b,d]furan-3-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For example, refluxing the acid with excess SOCl₂ in dry dichloromethane at 40–50°C for 3–4 hours yields the acyl chloride. The reaction progress can be monitored via TLC or FTIR for the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and emergence of the carbonyl chloride C=O stretch (~1770–1800 cm⁻¹) .

Q. How should researchers characterize the purity and structural integrity of this compound?

A combination of spectroscopic techniques is recommended:

  • NMR : ¹³C NMR will show a characteristic carbonyl carbon signal at ~170–175 ppm, while ¹H NMR will resolve aromatic protons in the dibenzofuran moiety (δ 7.2–8.5 ppm).
  • FTIR : Confirm the presence of the carbonyl chloride group (C=O stretch at ~1770–1800 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak (calculated for C₁₃H₇ClO₂: 230.0048). Purity can be assessed via HPLC using a C18 column and acetonitrile/water mobile phase .

Q. What precautions are critical for handling and storing this compound?

Due to its moisture sensitivity and potential toxicity, store the compound under inert gas (argon or nitrogen) in a sealed, desiccated container at –20°C. Use anhydrous solvents (e.g., dry DCM or THF) during reactions. Always work in a fume hood with PPE (gloves, goggles, lab coat). In case of exposure, follow protocols for acyl chloride spills: neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How does the dibenzofuran scaffold influence the reactivity of the carbonyl chloride group in nucleophilic substitutions?

The electron-rich dibenzofuran moiety (due to oxygen’s lone pairs) slightly deactivates the carbonyl chloride via resonance, reducing electrophilicity compared to simpler aryl chlorides (e.g., benzoyl chloride). However, steric hindrance from the fused aromatic rings may further slow reactions with bulky nucleophiles. Comparative kinetic studies with 3,5-Difluorobenzoyl chloride (a more electron-deficient analog) can elucidate electronic vs. steric effects .

Q. What strategies resolve contradictions in reaction yields when using this compound in multi-step syntheses?

Systematically investigate:

  • Moisture Control : Use molecular sieves or activated alumina to maintain anhydrous conditions.
  • Intermediate Characterization : Employ LC-MS or in-situ FTIR to detect side products (e.g., hydrolysis to carboxylic acid).
  • Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂) to enhance reactivity in Friedel-Crafts acylations. Contradictions often arise from competing hydrolysis or incomplete activation; parallel control reactions with stable acyl chlorides (e.g., sulfonyl chlorides) can isolate variables .

Q. How can researchers leverage this compound in designing enzyme inhibitors or photoactive materials?

The dibenzofuran core’s planar structure and extended π-system make it suitable for:

  • Enzyme Inhibitors : Conjugate the acyl chloride with amino acids or phosphonate groups (e.g., CGS 35066, a glutamate carboxypeptidase inhibitor) to target active sites .
  • Organic Electronics : Incorporate into polymers via Suzuki coupling or Stille reactions to enhance charge transport in OLEDs or OFETs. UV-Vis and cyclic voltammetry can assess π-π* transitions and HOMO/LUMO levels .

Q. What advanced analytical methods differentiate degradation products of this compound under environmental conditions?

Use GC-MS with electron capture detection (ECD) to trace chlorinated byproducts. Accelerated degradation studies (e.g., exposure to UV light or aqueous buffers at varying pH) can identify hydrolysis products like dibenzo[b,d]furan-3-carboxylic acid or dimerized species. Compare with environmental data on polychlorinated dibenzofurans to assess ecological risks .

Methodological Notes

  • Spectral Reference Data : Cross-validate NMR and MS results with databases like NIST Chemistry WebBook for analogous compounds (e.g., 3,5-Difluorobenzoyl chloride) .
  • Safety Protocols : Follow NTP guidelines for handling suspected carcinogens, including medical monitoring for chronic exposure .

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